3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Description
3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is a fluorinated and chlorinated β-amino acid derivative. Its structure features a phenyl ring substituted with chlorine at the 4-position and fluorine at the 2-position, attached to a propanoic acid backbone with an amino group at the β-carbon.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(4-chloro-2-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVKEKVKTZSGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluorobenzene.
Nitration: The benzene ring undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amino group is alkylated with a suitable alkyl halide to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro or fluoro groups.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound is used in the development of novel materials with specific properties.
Biological Studies: It serves as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural features and properties of 3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid with similar compounds:
*Calculated based on molecular formula.
Key Observations:
- Polarity and Solubility: Compounds with hydroxyl groups (e.g., 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid) exhibit higher polarity, which may limit blood-brain barrier (BBB) permeability compared to non-polar halogenated derivatives .
- Salt Forms: Hydrochloride salts (e.g., 3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid HCl) enhance aqueous solubility, a critical factor for in vivo applications .
Pharmacokinetic Considerations
- Blood-Brain Barrier (BBB) Permeability: BMAA (2-Amino-3-(methylamino)-propanoic acid) has a low BBB permeability (2–5 × 10⁻⁵ mL/s/g) due to its polar zwitterionic nature .
- Metabolic Stability: Fluorine’s metabolic resistance to oxidation could prolong the half-life of this compound compared to non-fluorinated analogs like 3-Amino-3-(4-hydroxyphenyl)propanoic acid .
Biological Activity
3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is a chiral amino acid derivative notable for its structural features, which include an amino group, a propanoic acid moiety, and a substituted aromatic ring containing chlorine and fluorine atoms. This unique configuration enhances its potential biological activity, particularly in the context of neurotransmitter modulation and receptor interactions.
- Molecular Formula : C9H9ClFNO2
- Molar Mass : Approximately 203.64 g/mol
- Physical State : White crystalline solid
- Melting Point : 245-247 °C
- Boiling Point : Approximately 308.8 °C
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly glutamate receptors. Preliminary studies suggest that this compound may act as an antagonist at specific glutamate receptor subtypes, which are crucial for synaptic transmission and plasticity in the central nervous system. This antagonistic property positions it as a potential therapeutic candidate for various neurological disorders, including epilepsy and neurodegenerative diseases .
Neurotransmitter Interaction
The compound's structural similarity to other amino acids involved in neurotransmission suggests its possible role in modulating excitatory neurotransmission. In vitro studies have indicated that it may inhibit glutamate-induced excitatory postsynaptic currents, thereby reducing neuronal excitability.
Comparative Analysis with Similar Compounds
To understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2 | Lacks chlorine substituent |
| 2-Amino-2-(4-chlorophenyl)acetic acid | C9H10ClNO2 | Different backbone structure |
| (S)-2-amino-5-(4-chlorophenyl)-pentanoic acid | C11H14ClN | Longer carbon chain with similar aromatic group |
These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the significance of specific substituent patterns and their effects on pharmacological properties.
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study focusing on the effects of various amino acid derivatives on glutamate receptors demonstrated that compounds structurally related to this compound exhibited varying degrees of antagonistic activity. The findings suggested that modifications in the aromatic ring significantly influenced receptor binding affinity and functional outcomes .
-
Antimicrobial Efficacy :
- Although direct studies on this compound's antimicrobial effects are sparse, related halogenated compounds have shown promising results against various bacterial strains. For instance, compounds with similar structural features have displayed significant inhibition zones against Gram-positive and Gram-negative bacteria in preliminary assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
